Cas no 7706-82-3 ((e)-3-(4-methoxy-phenyl)-but-2-enoic acid ethyl ester)

(e)-3-(4-methoxy-phenyl)-but-2-enoic acid ethyl ester structure
7706-82-3 structure
Product name:(e)-3-(4-methoxy-phenyl)-but-2-enoic acid ethyl ester
CAS No:7706-82-3
MF:C13H16O3
MW:220.26400
CID:983170
PubChem ID:111327

(e)-3-(4-methoxy-phenyl)-but-2-enoic acid ethyl ester Chemical and Physical Properties

Names and Identifiers

    • (e)-3-(4-methoxy-phenyl)-but-2-enoic acid ethyl ester
    • (E)-3-(4-methoxyphenyl)-2-butenoic acid ethyl ester
    • (E)-Ethyl 3-(4-methoxyphenyl)-2-butenoate
    • (E)-ethyl 3-(4-methoxyphenyl)but-2-enoate
    • (Z)-ethyl 3-(4-methoxyphenyl)but-2-enoate
    • 3-(4-Methoxyphenyl)-2-butenoic acid ethyl ester
    • ethyl (E)-3-(4'-methoxyphenyl)but-2-enoate
    • ethyl 3-(4-methoxyphenyl)-2-butenoate
    • trans-ethyl 3-(4-methoxyphenyl)but-2-enoate
    • EINECS 231-733-6
    • NSC-622933
    • EN300-2009384
    • 108454-55-3
    • ethyl 3-(4-methoxyphenyl)but-2-enoate
    • CHEMBL1970047
    • NSC622933
    • AKOS015967208
    • 7706-82-3
    • Cinnamic acid, p-methoxy-beta-methyl-, ethyl ester
    • EN300-1460256
    • ETHYL (2E)-3-(4-METHOXYPHENYL)BUT-2-ENOATE
    • ethyl (E)-3-(4-methoxyphenyl)but-2-enoate
    • CFNFDUJWLXMVHH-MDZDMXLPSA-N
    • Inchi: InChI=1S/C13H16O3/c1-4-16-13(14)9-10(2)11-5-7-12(15-3)8-6-11/h5-9H,4H2,1-3H3/b10-9+
    • InChI Key: CFNFDUJWLXMVHH-MDZDMXLPSA-N
    • SMILES: CCOC(=O)C=C(C)C1=CC=C(C=C1)OC

Computed Properties

  • Exact Mass: 220.11000
  • Monoisotopic Mass: 220.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 3.2
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • PSA: 35.53000
  • LogP: 2.66160

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